![molecular formula C17H17N3OS B2416282 2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-61-9](/img/structure/B2416282.png)

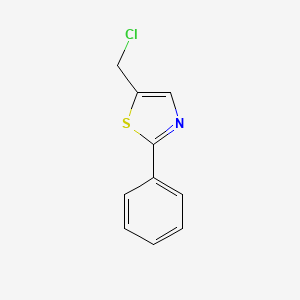

2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

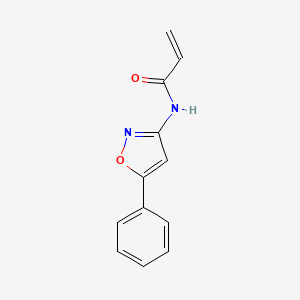

2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that belongs to the pyridotriazine family. It is a potential drug candidate with a wide range of applications in scientific research.

Scientific Research Applications

Molecular Structure and Packing

Research on triazine derivatives, such as the study by Insuasty et al. (2008), investigates the molecular dimensions and conformation of different triazine compounds, showing evidence of aromatic delocalization and distinct conformations adopted by substituents. Such studies are crucial for understanding the structural basis of triazine reactivity and interactions, potentially guiding the synthesis of new compounds with tailored properties (Insuasty et al., 2008).

Corrosion Inhibition

Triazine derivatives have been evaluated for their performance as corrosion inhibitors, demonstrating significant efficiency in protecting metals from corrosion in aggressive environments. For instance, Singh et al. (2018) explored the inhibition performance of triazine derivatives on mild steel corrosion, utilizing various analytical techniques to confirm the protective layer formation and adsorption behavior on metal surfaces (Singh et al., 2018).

Nonlinear Optical Materials

The structural and electronic properties of triazine derivatives make them candidates for applications in nonlinear optical materials. Research by Boese et al. (2002) on triazine-based compounds highlights their potential in developing materials for optical applications, with a focus on the crystal structures and hydrogen bonding patterns that contribute to their desirable properties (Boese et al., 2002).

Bioinorganic Chemistry

In bioinorganic chemistry, triazine compounds serve as ligands in metal complexes with potential biological applications. Abeydeera et al. (2018) synthesized sulfonated zinc-triazine complexes and explored their interaction with bovine serum albumin, demonstrating the complexes' potential for serum distribution via albumins (Abeydeera et al., 2018).

properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-11-6-7-12(2)14(9-11)10-22-16-18-15-13(3)5-4-8-20(15)17(21)19-16/h4-9H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJBIRJORIJKRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC=C(C3=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2416199.png)

![N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2416203.png)

![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)

![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)